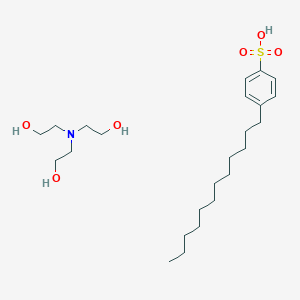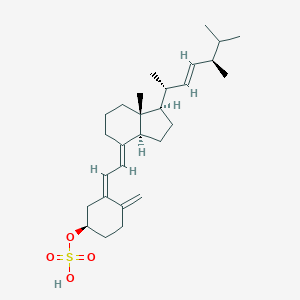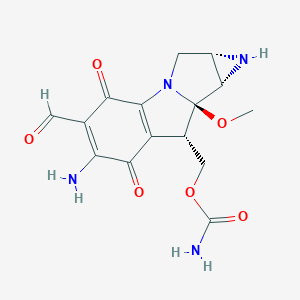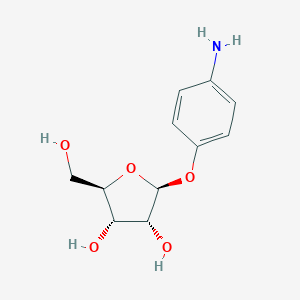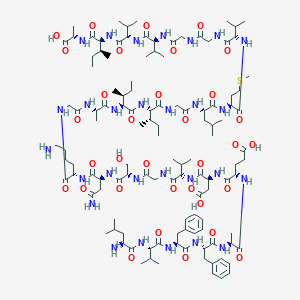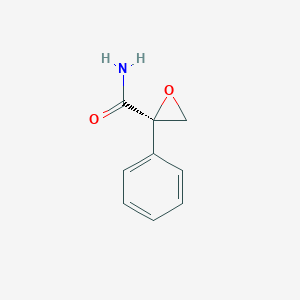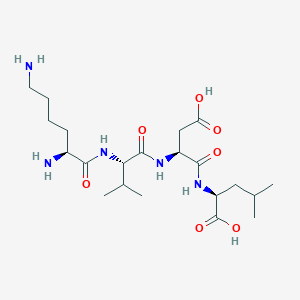
Lysyl-valyl-aspartyl-leucine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Lysyl-valyl-aspartyl-leucine (KVAL) is a synthetic peptide that has been widely used in scientific research due to its unique biochemical and physiological properties. The peptide has been synthesized using various methods and has been extensively studied for its mechanism of action and potential applications in various fields of research.
作用機序
The mechanism of action of Lysyl-valyl-aspartyl-leucine is not fully understood, but it is believed to be mediated by its interaction with integrin receptors. Integrins are transmembrane receptors that play a crucial role in cell adhesion and signaling. Lysyl-valyl-aspartyl-leucine has been shown to bind to integrin receptors and activate downstream signaling pathways that lead to apoptosis or other cellular responses.
生化学的および生理学的効果
Lysyl-valyl-aspartyl-leucine has been shown to have various biochemical and physiological effects. In addition to its anticancer properties, Lysyl-valyl-aspartyl-leucine has been shown to have anti-inflammatory and antimicrobial properties. Lysyl-valyl-aspartyl-leucine has also been shown to modulate the immune response by regulating the production of cytokines and chemokines.
実験室実験の利点と制限
Lysyl-valyl-aspartyl-leucine has several advantages for use in lab experiments. It is stable and can be easily synthesized using SPPS. Lysyl-valyl-aspartyl-leucine is also relatively inexpensive compared to other peptides. However, Lysyl-valyl-aspartyl-leucine has some limitations, such as its low solubility in water and its propensity to aggregate.
将来の方向性
There are several future directions for the use of Lysyl-valyl-aspartyl-leucine in scientific research. One potential application is in the development of novel cancer therapies. Lysyl-valyl-aspartyl-leucine has shown promising results in preclinical studies, and further research is needed to evaluate its potential as a clinical therapy. Lysyl-valyl-aspartyl-leucine also has potential applications in the development of biosensors for the detection of various analytes. Further research is needed to optimize the immobilization of Lysyl-valyl-aspartyl-leucine on sensor surfaces and to evaluate its sensitivity and specificity for different analytes.
Conclusion
In conclusion, Lysyl-valyl-aspartyl-leucine is a synthetic peptide that has been extensively used in scientific research due to its unique biochemical and physiological properties. The peptide can be synthesized using SPPS or LPPS methods and has been used for various applications, including cancer research and the development of biosensors. The mechanism of action of Lysyl-valyl-aspartyl-leucine is not fully understood, but it is believed to be mediated by its interaction with integrin receptors. Lysyl-valyl-aspartyl-leucine has several advantages for use in lab experiments, but it also has some limitations. Future research is needed to evaluate the potential of Lysyl-valyl-aspartyl-leucine in various fields of research.
合成法
Lysyl-valyl-aspartyl-leucine can be synthesized using solid-phase peptide synthesis (SPPS) or liquid-phase peptide synthesis (LPPS) methods. SPPS is the most common method used for the synthesis of Lysyl-valyl-aspartyl-leucine due to its efficiency and cost-effectiveness. The SPPS method involves the sequential addition of amino acids to a growing peptide chain, which is attached to a solid support. The amino acids are activated with a coupling reagent and then added to the peptide chain. The process is repeated until the desired peptide is obtained.
科学的研究の応用
Lysyl-valyl-aspartyl-leucine has been extensively used in scientific research for various applications. One of the most significant applications of Lysyl-valyl-aspartyl-leucine is in the field of cancer research. Lysyl-valyl-aspartyl-leucine has been shown to inhibit the growth of cancer cells by inducing apoptosis, a process of programmed cell death. Lysyl-valyl-aspartyl-leucine has also been used in the development of drug delivery systems for the targeted delivery of anticancer drugs.
Lysyl-valyl-aspartyl-leucine has also been used in the development of biosensors for the detection of various analytes. The peptide has been immobilized on the surface of a sensor, and changes in the physical or chemical properties of the peptide in response to the analyte are detected.
特性
CAS番号 |
140681-91-0 |
|---|---|
製品名 |
Lysyl-valyl-aspartyl-leucine |
分子式 |
C21H39N5O7 |
分子量 |
473.6 g/mol |
IUPAC名 |
(2S)-2-[[(2S)-3-carboxy-2-[[(2S)-2-[[(2S)-2,6-diaminohexanoyl]amino]-3-methylbutanoyl]amino]propanoyl]amino]-4-methylpentanoic acid |
InChI |
InChI=1S/C21H39N5O7/c1-11(2)9-15(21(32)33)25-19(30)14(10-16(27)28)24-20(31)17(12(3)4)26-18(29)13(23)7-5-6-8-22/h11-15,17H,5-10,22-23H2,1-4H3,(H,24,31)(H,25,30)(H,26,29)(H,27,28)(H,32,33)/t13-,14-,15-,17-/m0/s1 |
InChIキー |
SADYNMDJGAWAEW-JKQORVJESA-N |
異性体SMILES |
CC(C)C[C@@H](C(=O)O)NC(=O)[C@H](CC(=O)O)NC(=O)[C@H](C(C)C)NC(=O)[C@H](CCCCN)N |
SMILES |
CC(C)CC(C(=O)O)NC(=O)C(CC(=O)O)NC(=O)C(C(C)C)NC(=O)C(CCCCN)N |
正規SMILES |
CC(C)CC(C(=O)O)NC(=O)C(CC(=O)O)NC(=O)C(C(C)C)NC(=O)C(CCCCN)N |
その他のCAS番号 |
140681-91-0 |
配列 |
KVDL |
同義語 |
KVDL Lys-Val-Asp-Leu lysyl-valyl-aspartyl-leucine |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



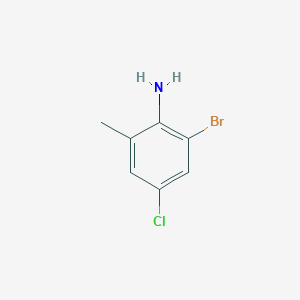
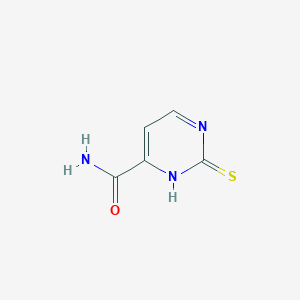
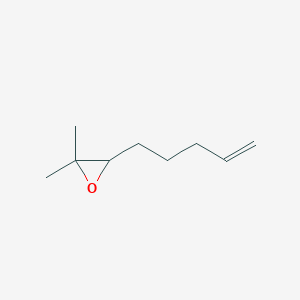
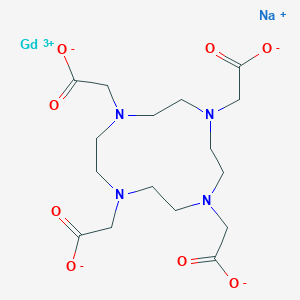
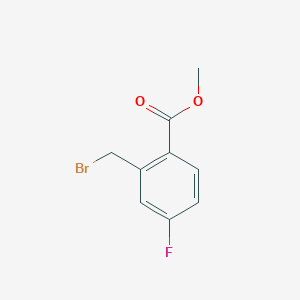
![Methyl 3,6-dimethyl-2-azabicyclo[3.2.0]hepta-3,6-diene-2-carboxylate](/img/structure/B125546.png)
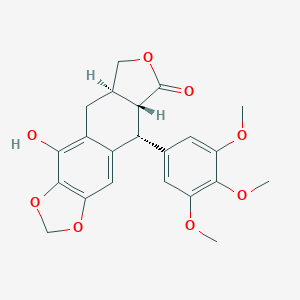
![(Acetylamino)[(3-methoxy-5-methyl-4-isoxazolyl)methyl]propanedioic Acid Diethyl Ester](/img/structure/B125548.png)
